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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acrylate

Cat. No.: B1293535

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,4,6-
Tribromophenyl acrylate (TBrPA), a halogenated aromatic acrylate. Due to the limited
availability of published experimental spectra for this specific compound, this document
presents a combination of predicted data and analysis based on the spectral characteristics of
structurally similar compounds. The information herein serves as a valuable resource for the
identification and characterization of 2,4,6-Tribromophenyl acrylate in a laboratory setting.

Chemical Structure and Properties

2,4,6-Tribromophenyl acrylate is a solid organic compound with the molecular formula
CoHsBrsO2 and a molecular weight of 384.85 g/mol .[1][2] Its structure consists of a
tribrominated phenyl group attached to an acrylate moiety through an ester linkage. The
presence of both an aromatic ring and a reactive acrylate group makes it a molecule of interest
in polymer chemistry and material science. Physical properties include a melting point in the
range of 76-80°C.[1][3]

Spectral Data Summary

The following tables summarize the expected and predicted spectral data for 2,4,6-
Tribromophenyl acrylate. These values are derived from computational predictions and
analysis of spectral data for analogous compounds.
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Table 1: Predicted *H NMR Spectral Data

] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
Vinyl Protons )
6.0 - 6.6 Multiplet
(CH2=CH)
Aromatic Protons (Ar- )
7.8-8.0 Singlet

H)

Note: The chemical shifts of the vinyl protons are influenced by the electron-withdrawing nature
of the carbonyl group. The two aromatic protons are chemically equivalent and are expected to
appear as a singlet.

. 1 13
Carbon Assignment Predicted Chemical Shift (8, ppm)
Carbonyl Carbon (C=0) 163 - 165
Vinylic Carbons (CH2=CH) 128 - 135
Aromatic Carbons (C-Br) 118 - 125
Aromatic Carbon (C-O) 145 - 148
Aromatic Carbons (C-H) 133-135

Note: The exact chemical shifts can vary depending on the solvent and experimental
conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Characteristic Absorption

Functional Group Intensity
(cm~)

C=0 Stretch (Ester) 1730 - 1750 Strong

C=C Stretch (Alkene) 1630 - 1650 Medium

C-O Stretch (Ester) 1100 - 1250 Strong

=C-H Bending (Alkene) 900 - 1000 Medium

C-Br Stretch 500 - 600 Medium-Strong

Ar-H Bending 800 - 850 Strong

Note: The presence of the tribromophenyl group significantly influences the fingerprint region of
the IR spectrum.

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z
[M]* 381.7834
[M+H]* 382.7913
[M+Na]* 404.7732

Note: The isotopic pattern of bromine (approximately 1:1 ratio of 7°Br and 81Br) will result in a
characteristic cluster of peaks for the molecular ion and its fragments.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed
above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-Tribromophenyl acrylate in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.
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e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) powder and press into a thin, transparent pellet.

» Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. A background
spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI). The sample is typically dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and infused directly or injected via a liquid chromatograph.

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on
the desired adducts. High-resolution mass spectrometry (HRMS) is recommended for
accurate mass determination and elemental composition analysis.

Visualizations
Chemical Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of 2,4,6-Tribromophenyl acrylate and
a general workflow for its spectral analysis.
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Chemical Structure of 2,4,6-Tribromophenyl Acrylate

Click to download full resolution via product page

Figure 1: Chemical Structure of 2,4,6-Tribromophenyl Acrylate
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Figure 2: General Workflow for Spectral Analysis

Hypothetical Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry can provide valuable structural information. A
possible fragmentation pathway for 2,4,6-Tribromophenyl acrylate is outlined below.

[CoHsBrsO2]*
m/z = 382
- C3Hs3O - CeéH2BrsO
[CeH2Brs0O]* [CsHsO]*
m/z = 329 m/z = 55

Click to download full resolution via product page
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Figure 3: Hypothetical Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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